molecular formula C15H13N3O2S B11511223 (2-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(2-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11511223
M. Wt: 299.3 g/mol
InChI Key: KBTHIQGOKJONFI-UHFFFAOYSA-N
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Description

3-(2-METHOXYBENZOYL)-7-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYBENZOYL)-7-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable acylating agent, followed by cyclization with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYBENZOYL)-7-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-(2-METHOXYBENZOYL)-7-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-METHOXYBENZOYL)-7-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHOXYBENZOYL)-7-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE is unique due to its specific structure, which combines the properties of triazole and pyridine rings. This fusion enhances its biological activity and makes it a versatile scaffold for developing new therapeutic agents .

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(2-methoxyphenyl)-(7-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C15H13N3O2S/c1-10-7-8-17-13(9-10)16-15(21)18(17)14(19)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3

InChI Key

KBTHIQGOKJONFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=S)N(N2C=C1)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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